![molecular formula C14H16ClIN2S B5015876 2-[(4-chlorobenzyl)thio]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium iodide](/img/structure/B5015876.png)
2-[(4-chlorobenzyl)thio]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium iodide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions, where N-thioacyl amino alcohols derived from aromatic aldehydes and ketones are cyclized to produce bis(imidazo[1,5-a]pyridyl)arylmethanes or imidazo[1,5-a]pyridine-ylalkylalcohols as major products (Murai, Nagaya, Shibahara, & Maruyama, 2012). Another approach involves the cyclization of dimethyl diphenylpyrrolidine dicarboxylates with isothiocyanates to form thiohydantoin fused pyrrolidine compounds (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category has been characterized by techniques such as NMR, FT-IR, MS, and X-ray diffraction, revealing detailed insights into their stereochemistry and molecular conformations. For instance, the structural characterization of a related compound showed the stereochemistry determined by single-crystal X-ray diffraction (Nural et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including base-catalyzed exchange reactions, which illustrate their reactivity and potential as intermediates in organic synthesis (Ollis, Stanforth, & Ramsden, 1989). The addition of isocyanides to α-(methylthio)-benzylidenamidinium iodides, for example, offers access to 2-(dialkylamino)imidazoles, demonstrating the versatility of these compounds in synthesizing a range of heterocyclic structures (Morel, Marchand, & Malvaut, 2000).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure of a related 1-methyl-5-nitro-imidazol-2-yl methyl pyridinium iodide revealed specific hydrogen bond interactions that lead to the formation of a three-dimensional network (Belguedj et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acid dissociation constants, are integral to their applications in various fields. For example, the determination of acid dissociation constants using potentiometric titration methods provides insight into the protonation states under different pH conditions (Nural et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN2S.HI/c1-16-13-3-2-8-17(13)9-14(16)18-10-11-4-6-12(15)7-5-11;/h4-7,9H,2-3,8,10H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSGJAJUFSTPE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=[N+](CCC2)C=C1SCC3=CC=C(C=C3)Cl.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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